Vascular/Cardiac Selectivity Ratio: (R)-Nilvadipine vs. Nifedipine
(R)-Nilvadipine, as the L-channel-active component of nilvadipine, confers a vascular/cardiac potency ratio of 251, which is approximately 9- to 10-fold higher than the ratio of 25–28 reported for the prototype DHP nifedipine [1][2]. This indicates that at equipotent vasodilatory doses, nilvadipine produces substantially less myocardial calcium channel blockade than nifedipine.
| Evidence Dimension | Vascular/cardiac potency ratio (vasoselectivity index) |
|---|---|
| Target Compound Data | 251 (nilvadipine racemate; vasodilatory potency conferred by (+)-enantiomer) |
| Comparator Or Baseline | Nifedipine: vascular/cardiac ratio ~25–28 |
| Quantified Difference | 9- to 10-fold higher than nifedipine |
| Conditions | In vivo hemodynamic and in vitro vascular vs. myocardial tissue assays (referenced in review) |
Why This Matters
A higher vascular/cardiac selectivity ratio means a wider therapeutic window between desired vasodilation and undesired cardiodepression, critical for selecting a CCB for hypertensive patients with compromised cardiac function.
- [1] Honerjäger P, Seibel K. Pharmacodynamics of nilvadipine, a new dihydropyridine-type calcium antagonist. J Cardiovasc Pharmacol. 1992;20 Suppl 6:S15-21. PMID: 1283184. View Source
- [2] Rosenthal J. Nilvadipine: profile of a new calcium antagonist. An overview. J Cardiovasc Pharmacol. 1994;24 Suppl 2:S92-107. PMID: 7898101. View Source
